molecular formula C60H86O19 B1249562 CID 11972518

CID 11972518

Cat. No.: B1249562
M. Wt: 1111.3 g/mol
InChI Key: FXNFULJVOQMBCW-ASENVUHVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Halichondrin A, 12,13-dideoxy- is a complex marine natural product derived from sea sponges. It belongs to the halichondrin class of compounds, which are known for their potent antitumor properties. These compounds have garnered significant interest due to their unique structure and potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 11972518 is highly challenging due to its complex structure, which includes multiple chiral centers and intricate ring systems. The total synthesis involves several key steps:

Industrial Production Methods

Industrial production of this compound is not yet feasible due to the complexity of its synthesis. advances in synthetic chemistry have made it possible to produce sufficient quantities for research purposes .

Chemical Reactions Analysis

Mechanism of Action

Halichondrin A, 12,13-dideoxy- exerts its effects primarily through interaction with microtubules. It binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The compound’s unique mechanism of action distinguishes it from other microtubule-targeting agents .

Properties

Molecular Formula

C60H86O19

Molecular Weight

1111.3 g/mol

InChI

InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37?,38+,39?,40+,41-,42+,43+,44+,45-,46+,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1

InChI Key

FXNFULJVOQMBCW-ASENVUHVSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CCC3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9CC(C1=C)O2)C

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C

Synonyms

halichondrin A, 12,13-dideoxy-
halichondrin B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.